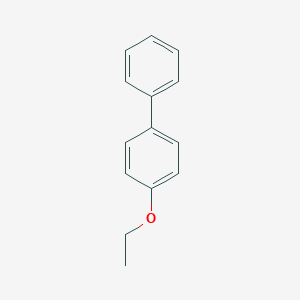
1-Ethoxy-4-phenylbenzene
Cat. No. B147425
Key on ui cas rn:
613-40-1
M. Wt: 198.26 g/mol
InChI Key: QRYTXFUBAZNNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06900194B1
Procedure details


Iodoethane (68.7 g, 35,57 mL, 440.6 mmol) was added to a suspension of 50 g (170.2 mmol) of 4-hydroxy-1,1′-biphenyl and 40.6 g (293.75 mmol) K2CO3 in 600 mL acetone. The resulting reaction mixture was stirred under reflux for 16 hours. After cooling to room temperature the acetone was removed under reduced pressure, the residue was dissolved in ethyl acetate and extracted with water. The aqueous layers where extracted 3 times with ethyl acetate, the combined organic phases dried (Na2SO4) and evaporated to yield 56 g of the desired compound as a colorless solid.





Name
Identifiers


|
REACTION_CXSMILES
|
I[CH2:2][CH3:3].[OH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:7][CH:6]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH2:2]([O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:9][CH:10]=1)[CH3:3] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
68.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ICC
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
40.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layers where extracted 3 times with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic phases dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=CC=C(C=C1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 56 g | |
| YIELD: CALCULATEDPERCENTYIELD | 166% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
